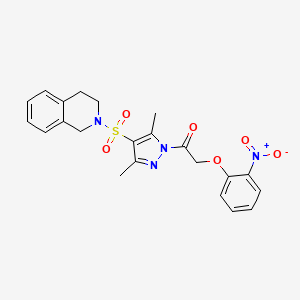
1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-nitrophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE is a complex organic compound that features a pyrazole ring, a tetrahydroisoquinoline sulfonyl group, and a nitrophenoxy group
Vorbereitungsmethoden
The synthesis of 1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE involves multiple steps. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the tetrahydroisoquinoline sulfonyl group: This step typically involves the sulfonylation of tetrahydroisoquinoline using sulfonyl chlorides in the presence of a base.
Attachment of the nitrophenoxy group: This can be done through nucleophilic substitution reactions where a nitrophenol reacts with an appropriate electrophile.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common reagents for these reactions include hydrogen gas, metal catalysts, metal hydrides, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: It could be explored for drug development, particularly if it shows activity against specific biological targets.
Industry: The compound might be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE include other pyrazole derivatives, tetrahydroisoquinoline derivatives, and nitrophenoxy compounds. Each of these classes of compounds has unique properties and potential applications. For example:
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Tetrahydroisoquinoline derivatives: Studied for their neuroprotective and anticancer activities.
Nitrophenoxy compounds: Often explored for their antimicrobial and pesticidal properties.
The uniqueness of 1-[3,5-DIMETHYL-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-1H-PYRAZOL-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE lies in the combination of these functional groups, which may confer unique biological or chemical properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C22H22N4O6S |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-2-(2-nitrophenoxy)ethanone |
InChI |
InChI=1S/C22H22N4O6S/c1-15-22(33(30,31)24-12-11-17-7-3-4-8-18(17)13-24)16(2)25(23-15)21(27)14-32-20-10-6-5-9-19(20)26(28)29/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
XEKJPRUSZKNHCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


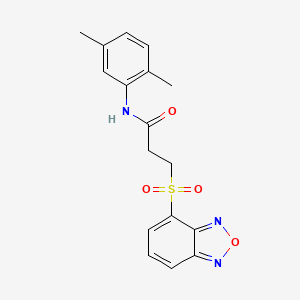
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11254940.png)


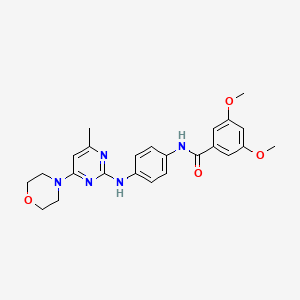

![2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11254968.png)
![7-(2-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11254970.png)
![4-tert-butyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11254972.png)
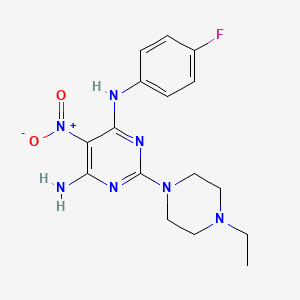
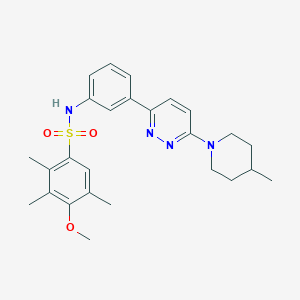
![3,5-Dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255002.png)
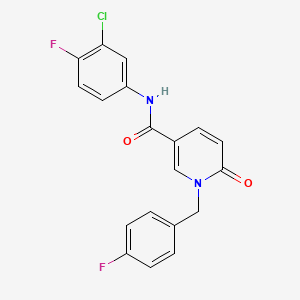
![3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11255012.png)
